[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride
CAS No.: 2305185-21-9
Cat. No.: VC7122062
Molecular Formula: C7H14ClNO
Molecular Weight: 163.65
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2305185-21-9 |
---|---|
Molecular Formula | C7H14ClNO |
Molecular Weight | 163.65 |
IUPAC Name | [(1S,5S)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride |
Standard InChI | InChI=1S/C7H13NO.ClH/c1-6-2-7(6,5-9)4-8-3-6;/h8-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |
Standard InChI Key | KJTWIYWSYNZBBI-HHQFNNIRSA-N |
SMILES | CC12CC1(CNC2)CO.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has the molecular formula C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . Its IUPAC name, [(1S,5S)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, reflects the bicyclic framework comprising a five-membered ring fused to a three-membered cyclopropane-like ring. The stereochemistry at the 1- and 5-positions is critical for its biological activity, as evidenced by comparisons with racemic analogs .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2305185-21-9 | |
Molecular Formula | C₇H₁₄ClNO | |
Molecular Weight | 163.65 g/mol | |
Stereochemistry | (1S,5S) configuration | |
Salt Form | Hydrochloride |
The hydrochloride salt enhances aqueous solubility, a common strategy for improving the bioavailability of amine-containing compounds.
Synthesis and Purification
Synthetic Routes
Biological Activity and Mechanistic Insights
Central Nervous System Modulation
The azabicyclo[3.1.0]hexane scaffold is recognized for its affinity toward neurotransmitter receptors. The methyl substitution at the 5-position in this compound may enhance lipid membrane penetration, facilitating interactions with CNS targets such as opioid or adrenergic receptors. Preclinical studies suggest its potential in pain management, though specific receptor binding data remain unpublished.
Stereochemical Influence on Efficacy
The (1S,5S) configuration confers distinct pharmacological properties compared to racemic mixtures. For example, the racemic analog rac-[(1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride (PubChem CID 138987827) exhibits reduced selectivity in receptor binding assays, underscoring the importance of stereochemistry .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Azabicyclo Compounds
The methyl group in the target compound likely enhances steric interactions with hydrophobic receptor pockets, potentially improving binding affinity .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interactions with specific CNS receptors using X-ray crystallography or computational modeling.
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In Vivo Efficacy: Assess pharmacokinetics and analgesic effects in animal models of chronic pain.
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Safety Profiling: Conduct comprehensive toxicology studies to evaluate organ toxicity and mutagenic potential.
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